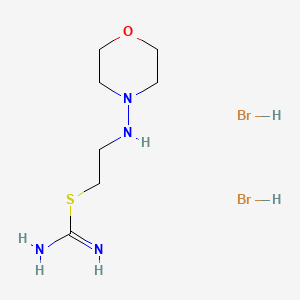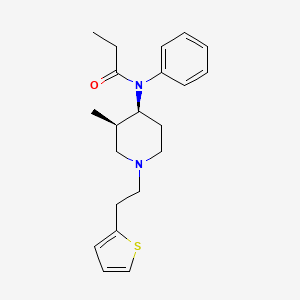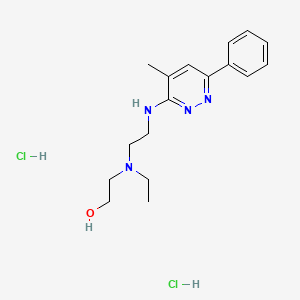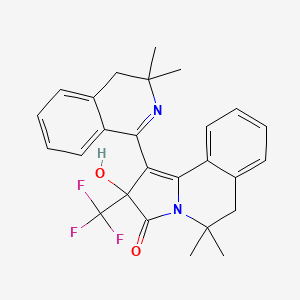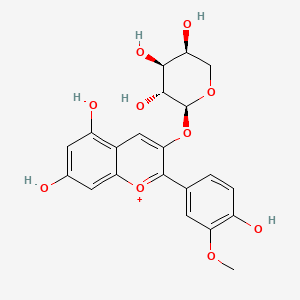
Peonidin 3-arabinoside cation
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peonidin 3-arabinoside cation is a type of anthocyanin, which is a subgroup of flavonoids. Anthocyanins are water-soluble pigments responsible for the red, purple, and blue colors in many plant tissues. This compound is commonly found in dietary sources such as fruits, seeds, and beverages. It has gained attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions: Peonidin 3-arabinoside cation can be synthesized through various methods. One common approach involves the extraction of anthocyanins from natural sources, followed by purification and chemical modification to obtain the desired compound. The extraction process typically uses solvents such as ethanol or methanol under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from plant materials, followed by purification using techniques like chromatography. The use of biotechnological methods, such as microbial fermentation, is also being explored to enhance the yield and purity of the compound .
化学反応の分析
Types of Reactions: Peonidin 3-arabinoside cation undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may lead to the formation of quinones, while reduction reactions may yield reduced anthocyanin derivatives .
科学的研究の応用
Peonidin 3-arabinoside cation has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and potential use as a natural colorant. In biology and medicine, it is investigated for its anti-inflammatory, anticancer, and neuroprotective effects. The compound is also explored for its potential use in the food and beverage industry as a natural additive .
作用機序
The mechanism of action of peonidin 3-arabinoside cation involves its interaction with various molecular targets and pathways. It exerts its effects by scavenging free radicals, inhibiting inflammatory mediators, and modulating signaling pathways involved in cell proliferation and apoptosis. The compound’s antioxidant activity is primarily attributed to its ability to donate hydrogen atoms and electrons to neutralize reactive oxygen species .
類似化合物との比較
Peonidin 3-arabinoside cation is similar to other anthocyanins such as cyanidin, delphinidin, pelargonidin, and malvidin. These compounds share a common flavylium cation structure but differ in the number and position of hydroxyl and methoxy groups. This compound is unique due to its specific glycosylation pattern, which influences its stability, bioavailability, and biological activity .
List of Similar Compounds:- Cyanidin
- Delphinidin
- Pelargonidin
- Malvidin
- Petunidin
特性
CAS番号 |
788153-92-4 |
|---|---|
分子式 |
C21H21O10+ |
分子量 |
433.4 g/mol |
IUPAC名 |
(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C21H20O10/c1-28-16-4-9(2-3-12(16)23)20-17(31-21-19(27)18(26)14(25)8-29-21)7-11-13(24)5-10(22)6-15(11)30-20/h2-7,14,18-19,21,25-27H,8H2,1H3,(H2-,22,23,24)/p+1/t14-,18-,19+,21-/m0/s1 |
InChIキー |
KRUPPTWQKIEURV-CWWINAKGSA-O |
異性体SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O)O |
正規SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



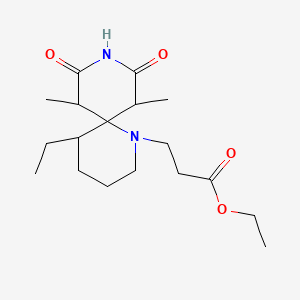
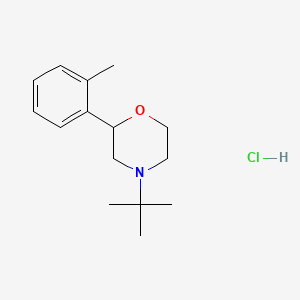
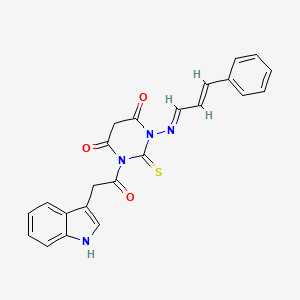
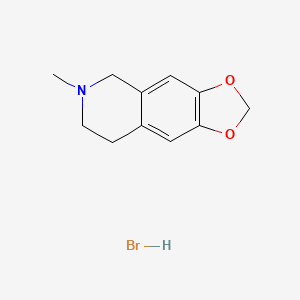

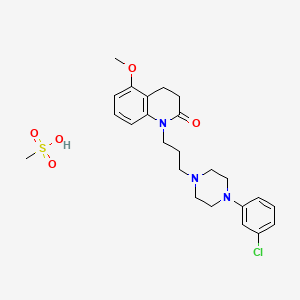
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(4-methoxyphenyl)amino]-8-nitro-](/img/structure/B12774989.png)
